

# An In-depth Technical Guide to (2,6-Difluorophenyl)methanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *2,6-Difluorobenzyl alcohol*

Cat. No.: *B091412*

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## Introduction

(2,6-Difluorophenyl)methanol, also known as **2,6-difluorobenzyl alcohol**, is a fluorinated aromatic alcohol that serves as a critical building block in organic synthesis. Its unique structural and electronic properties, imparted by the two fluorine atoms positioned ortho to the hydroxymethyl group, make it a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. The fluorine atoms enhance metabolic stability and can influence binding affinities, making this moiety particularly interesting in drug discovery. This guide provides a comprehensive overview of the structure, properties, synthesis, and analysis of (2,6-Difluorophenyl)methanol, tailored for professionals in research and development.

## Chemical Structure and Identification

(2,6-Difluorophenyl)methanol consists of a benzyl alcohol core with two fluorine substituents on the phenyl ring at positions 2 and 6.

Identifier	Value
IUPAC Name	(2,6-difluorophenyl)methanol <a href="#">[1]</a>
CAS Number	19064-18-7
Molecular Formula	C <sub>7</sub> H <sub>6</sub> F <sub>2</sub> O <a href="#">[1]</a>
SMILES	C1=CC(=C(C(=C1)F)CO)F <a href="#">[1]</a>
InChI	InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 <a href="#">[1]</a>
Synonyms	2,6-Difluorobenzyl alcohol, Benzenemethanol, 2,6-difluoro- <a href="#">[1]</a>

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (2,6-Difluorophenyl)methanol is provided below for easy reference and comparison.

Table 3.1: Physicochemical Properties

Property	Value	Reference
Molecular Weight	144.12 g/mol	<a href="#">[1]</a>
Appearance	Colorless liquid	
Density	1.3 g/mL at 25 °C	<a href="#">[2]</a>
Boiling Point	88 °C at 14 torr	
Melting Point	168.5-169 °C	<a href="#">[2]</a>
Refractive Index (n <sub>20</sub> /D)	1.495	<a href="#">[2]</a>
Solubility	Not miscible or difficult to mix in water	<a href="#">[2]</a>

Table 3.2: Spectroscopic Data

Spectroscopic Technique	Characteristic Peaks/Signals
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ (ppm): ~7.3 (m, 1H, Ar-H), ~6.9 (t, J ≈ 8 Hz, 2H, Ar-H), ~4.8 (s, 2H, CH <sub>2</sub> ), ~2.0 (s, 1H, OH)
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz)	δ (ppm): ~161 (dd, J ≈ 250, 8 Hz, C-F), ~130 (t, J ≈ 10 Hz, C-H), ~115 (t, J ≈ 20 Hz, C-COH), ~111 (dd, J ≈ 20, 5 Hz, C-H), ~58 (t, J ≈ 5 Hz, CH <sub>2</sub> )
Infrared (IR) (Neat, cm <sup>-1</sup> )	~3350 (broad, O-H stretch), ~3070 (C-H aromatic stretch), ~2930 (C-H aliphatic stretch), ~1625 (C=C aromatic stretch), ~1470 (C-C aromatic stretch), ~1240 (C-F stretch), ~1040 (C-O stretch)
Mass Spectrometry (EI)	m/z: 144 (M <sup>+</sup> ), 127, 123

## Experimental Protocols

### Synthesis of (2,6-Difluorophenyl)methanol via Reduction of 2,6-Difluorobenzaldehyde

A common and efficient method for the synthesis of (2,6-Difluorophenyl)methanol is the reduction of the corresponding aldehyde, 2,6-difluorobenzaldehyde, using a mild reducing agent such as sodium borohydride.

#### Materials:

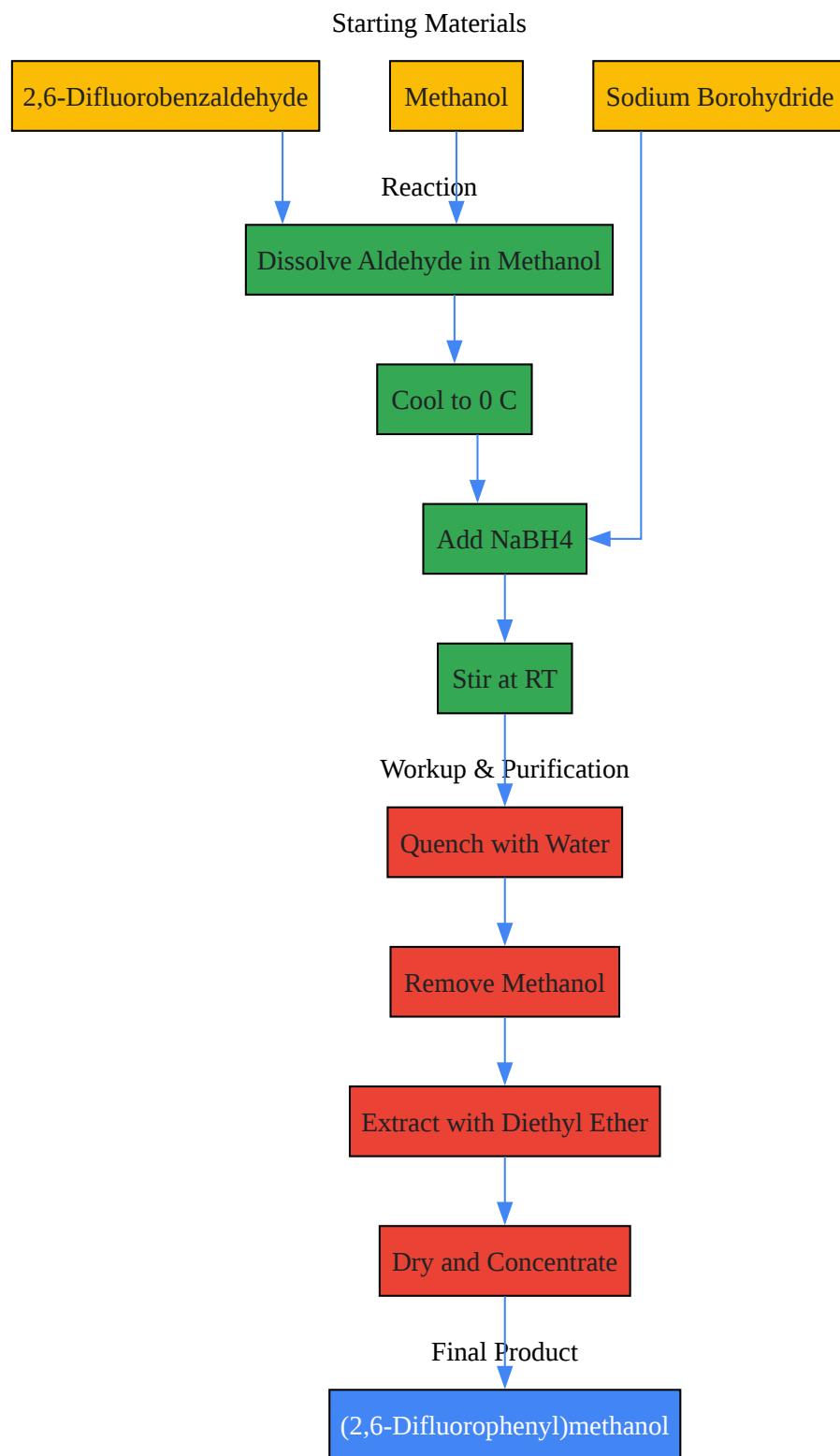
- 2,6-Difluorobenzaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH)
- Deionized water
- Diethyl ether

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

**Procedure:**

- In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1 equivalent) in methanol under stirring.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by the slow addition of deionized water.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (2,6-Difluorophenyl)methanol as a colorless liquid. A yield of 86.1% has been reported for a similar process.[\[3\]](#)

## Logical Workflow for Synthesis:

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Synthesis of (2,6-Difluorophenyl)methanol.

## Analytical Methods

### Sample Preparation:

- Dissolve approximately 10-20 mg of (2,6-Difluorophenyl)methanol in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

### Instrument Parameters (Typical for a 400 MHz Spectrometer):

- $^1\text{H}$  NMR:
  - Pulse Program: Standard single pulse
  - Number of Scans: 16-32
  - Relaxation Delay: 1-2 seconds
  - Spectral Width: ~16 ppm
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled
  - Number of Scans: 1024 or more
  - Relaxation Delay: 2-5 seconds
  - Spectral Width: ~240 ppm

### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of the neat liquid sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal.

**Instrument Parameters:**

- Technique: ATR
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

**Sample Preparation:**

- Prepare a dilute solution of (2,6-Difluorophenyl)methanol in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

**Instrument Parameters:**

- Gas Chromatograph:
  - Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
  - Injector Temperature: 250 °C
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
  - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range:m/z 40-400.
  - Scan Speed: Standard scan rate.

# Applications in Drug Discovery: Synthesis of RORyt Inverse Agonists

(2,6-Difluorophenyl)methanol is a key precursor in the synthesis of potent and selective inverse agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt). RORyt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. Inverse agonists of RORyt can suppress Th17 cell function and are therefore promising therapeutic agents.

The synthesis of these inverse agonists often involves the conversion of (2,6-Difluorophenyl)methanol to a more reactive electrophile, such as 2,6-difluorobenzyl bromide, which is then used to alkylate a nucleophilic core structure.

## Illustrative Synthetic Pathway:



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## References

- 1. 2,6-Difluorobenzyl alcohol | C7H6F2O | CID 87921 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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